3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, a hydrazide group, and a hydroxyphenyl moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the acenaphthylene moiety: This step involves the reaction of the pyrazole intermediate with acenaphthene or its derivatives under specific conditions.
Condensation with 2-hydroxybenzaldehyde: The final step involves the condensation of the intermediate with 2-hydroxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,2-dihydroacenaphthylen-5-yl)tetrahydrofuran-3-ol
- 3-(1,2-dihydroacenaphthylen-5-yl)pentan-3-ol
- 3-(1,2-Dihydroacenaphthylen-5-yl)azetidine hydrochloride
Uniqueness
3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, a hydrazide group, and a hydroxyphenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C23H18N4O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H18N4O2/c28-21-7-2-1-4-16(21)13-24-27-23(29)20-12-19(25-26-20)17-11-10-15-9-8-14-5-3-6-18(17)22(14)15/h1-7,10-13,28H,8-9H2,(H,25,26)(H,27,29)/b24-13+ |
InChI Key |
RXPYCBFRCXVNKC-ZMOGYAJESA-N |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=CC=C5O |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.